molecular formula C13H13Cl2N3O3S B4118030 N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide CAS No. 701933-55-3

N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B4118030
CAS No.: 701933-55-3
M. Wt: 362.2 g/mol
InChI Key: CVZFDAHOTMXVEF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzodioxole ring, a dichloromethylcyclopropyl group, and a hydrazinecarbothioamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3S/c1-12(5-13(12,14)15)10(19)17-18-11(22)16-7-2-3-8-9(4-7)21-6-20-8/h2-4H,5-6H2,1H3,(H,17,19)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFDAHOTMXVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NNC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113076
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid 2-[(1,3-benzodioxol-5-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701933-55-3
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid 2-[(1,3-benzodioxol-5-ylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701933-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichloro-1-methylcyclopropanecarboxylic acid 2-[(1,3-benzodioxol-5-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide involves multiple steps, starting with the preparation of the benzodioxole ring. The synthetic route typically includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Dichloromethylcyclopropyl Group: This step involves the reaction of the benzodioxole derivative with dichloromethylcyclopropane under specific conditions.

    Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the intermediate compound with hydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarbothioamide

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